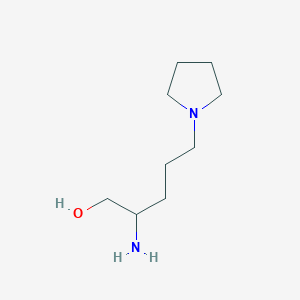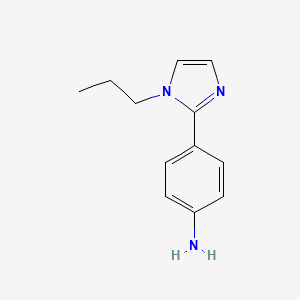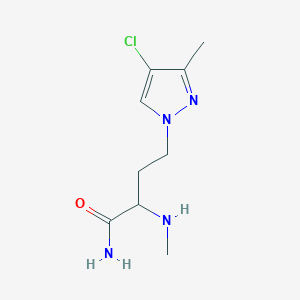
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol is a synthetic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyrrolidine ring attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol typically involves the reaction of 5-chloropentan-1-ol with pyrrolidine in the presence of a base, followed by the introduction of the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Amino-5-(pyrrolidin-1-yl)pentan-1-one, while reduction of the amino group can produce N-methyl-2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol.
科学的研究の応用
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the function of neurotransmitters.
類似化合物との比較
Similar Compounds
2-Amino-5-(morpholin-1-yl)pentan-1-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Amino-5-(piperidin-1-yl)pentan-1-ol: Contains a piperidine ring instead of a pyrrolidine ring.
2-Amino-5-(azepan-1-yl)pentan-1-ol: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The pyrrolidine ring can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
2-amino-5-pyrrolidin-1-ylpentan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-9(8-12)4-3-7-11-5-1-2-6-11/h9,12H,1-8,10H2 |
InChIキー |
FYEKFDZQPOIMGD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)







![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)




![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
